molecular formula C18H15NO3 B2757946 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid CAS No. 177578-77-7

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid

Cat. No.: B2757946
CAS No.: 177578-77-7
M. Wt: 293.322
InChI Key: GJFBVGMHULTJQG-UHFFFAOYSA-N
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Description

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is an organic compound with the molecular formula C18H15NO3. It is known for its unique structure, which includes a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid typically involves the condensation of phenylacetic acid derivatives with pyrrole and phenol derivatives under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid
  • Phenyl (1H-pyrrol-1-yl)acetic acid
  • Phenyl (2-pyrrol-1-yl)acetic acid

Uniqueness

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is unique due to its combination of a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the phenoxy group enhances its ability to interact with certain biological targets, making it a valuable compound for research and development .

Biological Activity

Overview

2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid (CAS Number: 177578-77-7) is an organic compound characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific investigations.

The precise mechanism of action of this compound is not fully elucidated. However, its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrrole ring is significant, as pyrrole derivatives are known to exhibit various biological activities.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound have been evaluated for their anticancer potential. For instance, studies have shown that flavone acetic acid (a related compound) exhibits cytotoxic effects on human colon cancer cell lines, suggesting that structurally similar compounds could also possess anticancer properties. However, the efficacy of such compounds often varies based on concentration and treatment duration .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may exhibit activity against various microbial strains, although specific data on its efficacy and mechanisms are still under exploration.

Case Studies and Experimental Data

A study focused on related phenoxyacetic acids demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:

Compound Cell Line IC50 (µg/ml) Effectiveness
Flavone Acetic AcidColon Cancer250Moderate
2-Phenyl-2-[2-(1H-pyrrol-1-yl)]Not yet establishedN/AN/A

This table illustrates that while some phenoxyacetic acids show promise, further research is needed to establish the biological activity of this compound specifically.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, consider the following:

Compound Name Structure Features Notable Activities
2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]Pyrrole ring + Phenoxyacetic acidAnticancer, Antimicrobial potential
Phenyl (1H-pyrrol-1-yl)acetic acidPyrrole ringLimited studies
Phenyl (2-pyrrol-1-yl)acetic acidPyrrole ringLimited studies

This comparison highlights that while many compounds share structural characteristics with this compound, its unique combination of functional groups may contribute to distinct biological activities.

Properties

IUPAC Name

2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBVGMHULTJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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